molecular formula C10H11N3O B15247786 N-(5-Methyl-1H-indazol-7-yl)acetamide

N-(5-Methyl-1H-indazol-7-yl)acetamide

Cat. No.: B15247786
M. Wt: 189.21 g/mol
InChI Key: OSBIOPBAMGEDRW-UHFFFAOYSA-N
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Description

N-(5-Methyl-1H-indazol-7-yl)acetamide is a heterocyclic acetamide derivative featuring an indazole core substituted with a methyl group at the 5-position and an acetamide moiety at the 7-position. Indazole derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition and anticancer properties. For instance, similar compounds are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions, as seen in , and 6 .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(5-methyl-1H-indazol-7-yl)acetamide

InChI

InChI=1S/C10H11N3O/c1-6-3-8-5-11-13-10(8)9(4-6)12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14)

InChI Key

OSBIOPBAMGEDRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)NC(=O)C)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1H-indazol-7-yl)acetamide typically involves the reaction of 5-methyl-1H-indazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Material: 5-Methyl-1H-indazole

    Reagent: Acetic anhydride

    Catalyst/Base: Pyridine

    Reaction Conditions: Reflux

    Purification: Recrystallization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-(5-Methyl-1H-indazol-7-yl)acetamide shares structural similarities with several acetamide derivatives documented in the evidence:

Compound Name Core Structure Substituents Key Functional Groups Reference
This compound Indazole -CH₃ (5-position), -NHCOCH₃ (7-position) Indazole, acetamide N/A
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (7j) Triazole + naphthalene -OCH₂-triazole-naphthalene, -NHCOCH₂- Triazole, acetamide, naphthalene
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole -CF₃ (6-position), -NHCOCH₂-phenyl Benzothiazole, acetamide, trifluoromethyl
N-{3-[(6-Methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole -CH₃ (6-position), -NHCOCH₃ (phenyl) Carbazole, acetamide
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Oxadiazole + indole -S-CH₂CO-NH-R (R = substituted phenyl) Oxadiazole, indole, sulfanyl

Key Observations :

  • Indazole vs.
  • Substituent Effects: The methyl group at the 5-position may increase lipophilicity and metabolic stability relative to electron-withdrawing groups (e.g., -Cl, -NO₂) in analogs like 7k and 6b .
Spectral Data Comparison

While spectral data for this compound are absent, analogs provide insights:

  • IR Spectroscopy : Acetamide derivatives exhibit characteristic C=O stretches at 1662–1683 cm⁻¹ and N-H stretches at 3257–3327 cm⁻¹ . The indazole N-H stretch (~3300 cm⁻¹) may overlap with acetamide N-H, complicating interpretation.
  • NMR Spectroscopy: Methyl Groups: In 7j, the aromatic methyl (-Ar-CH₃) resonates at δ 2.25 ppm (¹H NMR), while aliphatic methyls in acetamide side chains appear upfield . Aromatic Protons: Indazole protons typically resonate at δ 7.0–8.5 ppm, similar to naphthalene (δ 7.1–8.3 ppm in 7j) but distinct from electron-deficient aryl rings (e.g., δ 8.61 ppm for -NO₂ in 6c) .

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